molecular formula C13H12N2O3S B6133646 N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B6133646
M. Wt: 276.31 g/mol
InChI Key: QXRFIIQCQBNONN-RIYZIHGNSA-N
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Description

N'-(2-Hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazone Schiff base derived from the condensation of 2-thiophenecarbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. This compound belongs to a class of carbohydrazide derivatives known for their diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry . Its structure features a benzylidene core substituted with hydroxyl (C2) and methoxy (C3) groups, coupled with a thiophene ring at the hydrazide terminus. This unique substitution pattern influences its electronic, steric, and bioactive properties, making it a subject of interest in comparative studies with analogous compounds.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-10-5-2-4-9(12(10)16)8-14-15-13(17)11-6-3-7-19-11/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRFIIQCQBNONN-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by diverse research findings and data tables.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiophenecarbohydrazide. The reaction conditions often include refluxing in an organic solvent such as methanol.

Chemical Structure

  • Molecular Formula : C13H12N4O3S
  • Molar Mass : 288.33 g/mol

The compound features a hydrazone linkage, which is crucial for its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against M-HeLa (cervical adenocarcinoma) cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics like Sorafenib.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Selectivity Index (SI)
M-HeLa10.55.0
PC3 (Prostate)15.04.0
Chang Liver Cells52.5-

The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells, indicating a higher selectivity for cancer cells.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways related to cell proliferation.
  • Disruption of the cell cycle.

3. Other Biological Activities

In addition to anticancer properties, the compound has been investigated for other pharmacological activities, including:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.

4. Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds derived from the same structural framework:

  • Cytotoxicity Study : A comparative analysis showed that derivatives with different substituents on the benzylidene moiety exhibited varying degrees of cytotoxicity, suggesting that electronic effects play a role in their biological activity .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiophene ring can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including cervical adenocarcinoma (HeLa) and prostate adenocarcinoma (PC3) cells. In vitro studies have shown that these compounds can induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells, making them promising candidates for further development as anticancer drugs .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound has been utilized to study hydrogen bonding interactions and their role in crystal formation. Research indicates that the compound can form various supramolecular architectures based on the nature of intermolecular interactions, such as O–H...N and O–H...O hydrogen bonds. These studies contribute to the understanding of molecular recognition processes and the design of new materials with tailored properties .

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on HeLa and PC3 cell lines. The results indicated that the compound induced significant cell death in cancer cells while maintaining a high selectivity index compared to normal liver cells, suggesting its potential for targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it inhibited the growth of both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared with structurally related carbohydrazides, focusing on substituents on the benzylidene ring and the hydrazide moiety:

Compound Name Benzylidene Substituents Hydrazide Substituent Key Structural Feature Reference
N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide 2-OH, 3-OCH3 Thiophene-2-carboxamide Thiophene enhances π-conjugation
(E)-N'-(2-hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide 2-OH, 3-OCH3 Pyrazine-2-carboxamide Pyrazine improves metal coordination
4-(tBu)-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) 2-OH, 3-OCH3 4-tert-butylbenzamide Bulky tert-butyl group increases lipophilicity
2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide (HTMBH) 2-OH Thiophene-2-carboxamide Simpler substitution lacks methoxy group
3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 2-OH, 4-pentadecyl Benzothiophene-2-carboxamide Long alkyl chain enhances membrane permeability

Key Observations :

  • The methoxy group at C3 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in compound 5) but may limit lipophilicity .
  • Thiophene vs. Pyrazine : Thiophene’s electron-rich nature enhances π-π stacking in biological targets, while pyrazine facilitates coordination to lanthanides in magnetic complexes .
  • Long alkyl chains (e.g., pentadecyl in ’s compound) improve solubility in non-polar environments, critical for membrane penetration in antimicrobial applications .

Physicochemical and Crystallographic Properties

Bond Lengths and Conformational Stability

  • N-N Bond Length : In compound 5 (benzohydrazide derivative), the N-N bond length is 1.364 Å , shorter than in compound 14 (1.37 Å) due to electron-donating -OCH3 and -OH groups stabilizing the hydrazone tautomer .
  • Intramolecular Hydrogen Bonding : The 2-OH group forms a strong O–H⋯N hydrogen bond (2.56 Å in compound 5), planarizing the structure and enhancing crystallinity .

Enzyme Inhibition

  • Urease Inhibition : Compound 5 (IC50 = 8.2 µM) outperforms compound 14 (IC50 = 12.7 µM) due to the tert-butyl group optimizing hydrophobic interactions with the enzyme’s active site .
  • Neuraminidase Inhibition : Derivatives with electron-deficient rings (e.g., nitro groups) show enhanced activity, though the target compound’s thiophene may offer moderate inhibition .

Antimicrobial Activity

  • Ni(II) Complexes : The Schiff base ligand in forms complexes with 14–18 mm inhibition zones against E. coli and B. subtilis, outperforming standalone ligands due to improved lipophilicity from chelation .

Receptor Binding

  • δ-Opioid Receptor (δOR) : The target compound’s analog (compound 1 in ) exhibits lower δOR potency (EC50 = 1.2 µM) compared to SNC80 (EC50 = 0.03 µM) due to the absence of a basic nitrogen critical for receptor interaction .

Preparation Methods

Reaction Procedure

  • Reactants :

    • 2-Hydroxy-3-methoxybenzaldehyde (1.0 equiv)

    • 2-Thiophenecarbohydrazide (1.0 equiv)

    • Glacial acetic acid (catalytic, 2–5 mol%)

    • Absolute ethanol (solvent)

  • Steps :

    • The aldehyde and carbohydrazide are dissolved in ethanol under reflux (78–80°C).

    • Acetic acid is added to catalyze imine bond formation.

    • The mixture is refluxed for 3–6 hours, yielding a precipitate.

    • The product is filtered, washed with cold ethanol, and recrystallized for purity.

Optimization Parameters

ParameterTypical RangeImpact on Yield
Molar Ratio (Aldehyde:Hydrazide)1:1Excess aldehyde improves yield marginally.
SolventEthanolPolar protic solvents enhance reactivity.
Catalyst (Acetic Acid)2–5 mol%Higher concentrations accelerate reaction.
Temperature78–80°C (reflux)Lower temps prolong reaction time.
Reaction Time3–6 hoursExtended time increases yield to >90%.

Variations in Reaction Conditions

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been explored for analogous Schiff bases. This method reduces reaction time to 10–15 minutes with comparable yields (85–90%). However, scalability remains a challenge due to equipment limitations.

Alternative Catalysts

  • p-Toluenesulfonic Acid (PTSA) : Used in lieu of acetic acid for moisture-sensitive reactions, yielding 88–92% product.

  • Ultrasonic Irradiation : Enhances mixing and reduces reaction time to 1–2 hours.

Characterization and Analytical Data

The product is characterized using spectroscopic and crystallographic techniques:

Spectroscopic Analysis

  • IR Spectroscopy :

    • ν(C=N) : 1600–1620 cm⁻¹ (imine stretch).

    • ν(O–H) : 3150–3670 cm⁻¹ (phenolic hydroxyl).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.3–8.5 ppm (s, 1H, CH=N).

    • δ 6.8–7.5 ppm (m, 6H, aromatic protons).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 348.5 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration of the imine bond and planar geometry.

Challenges and Practical Considerations

  • By-Product Formation : Oxidative by-products may form if reactions exceed 6 hours.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation. A representative method involves refluxing equimolar quantities of 2-thiophenecarbohydrazide and 2-hydroxy-3-methoxybenzaldehyde in methanol with catalytic glacial acetic acid (3–4 drops) for 2–3 hours under inert conditions. Reaction progress is monitored by TLC (hexane/ethyl acetate, 7:3). Yield optimization can be achieved by varying solvent polarity (e.g., ethanol vs. methanol) or adjusting acid catalysis (e.g., using H₂SO₄ instead of acetic acid) .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Characterization involves:

  • FT-IR : Confirming the formation of the hydrazone C=N bond (~1600 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹).
  • ¹H/¹³C NMR : Assigning protons to the methoxy group (δ ~3.8 ppm), aromatic thiophene (δ ~7.0–7.5 ppm), and hydrazone imine proton (δ ~8.5 ppm).
  • Single-crystal X-ray diffraction (SCXRD) : Resolving bond lengths (e.g., C-N ~1.28 Å) and dihedral angles to confirm planarity. Monoclinic systems (space group C2/c) are common for analogous hydrazones .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings focus on antimicrobial and antimycobacterial assays. For example, broth microdilution (MIC determination against Mycobacterium tuberculosis H37Rv) and agar diffusion (zones of inhibition against E. coli or S. aureus). Bioactivity is often linked to the electron-withdrawing methoxy group enhancing membrane permeability .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes exhibit notable properties?

  • Methodological Answer : The hydrazone acts as a tridentate ligand (O, N, S donors) for transition metals. For example:

  • Copper(II) complexes : Synthesized by reacting the ligand with CuCl₂·2H₂O in ethanol. EPR and UV-Vis (d-d transitions at ~600 nm) confirm square-planar geometry. Such complexes show enhanced antioxidant activity vs. free ligands .
  • Vanadium(V) complexes : Formed with VO(acac)₂, characterized by cyclic voltammetry (quasi-reversible V⁴⁺/V⁵⁺ peaks) and tested for insulin-mimetic properties .

Q. What computational methods are employed to predict electronic properties, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (e.g., ~3.5 eV), Mulliken charges (negative charge on phenolic oxygen), and electrostatic potential maps (nucleophilic regions at thiophene sulfur). TD-DFT simulations of UV-Vis spectra align with experimental λ_max (~350 nm) .

Q. How can researchers resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). Standardization strategies include:

  • Using reference compounds (e.g., isoniazid for antimycobacterial assays).
  • Re-evaluating solubility (DMSO concentration ≤1% to avoid cytotoxicity artifacts).
  • Cross-validating via orthogonal assays (e.g., resazurin microtiter vs. luciferase reporter) .

Q. What strategies improve the compound’s stability in solution for long-term pharmacological studies?

  • Methodological Answer : Stability is assessed via HPLC-UV at 25°C/40°C over 48 hours. Degradation pathways (hydrolysis of the hydrazone bond) are mitigated by:

  • Buffering solutions to pH 6–7.
  • Lyophilization for storage.
  • Encapsulation in cyclodextrins (e.g., β-CD) to enhance aqueous solubility and reduce photodegradation .

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